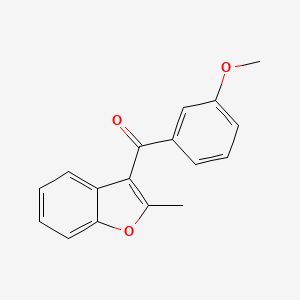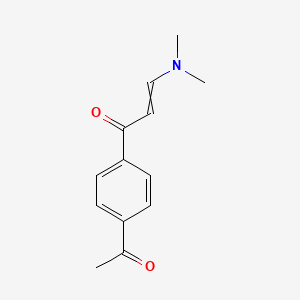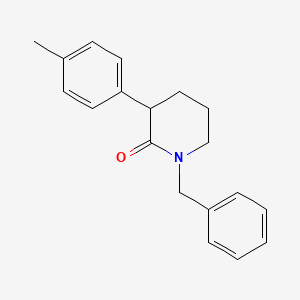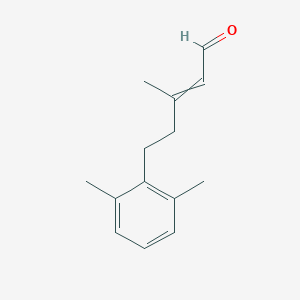
5-(2,6-Dimethylphenyl)-3-methylpent-2-enal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2,6-Dimethylphenyl)-3-methylpent-2-enal is an organic compound characterized by the presence of a dimethylphenyl group attached to a pentenal structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,6-Dimethylphenyl)-3-methylpent-2-enal can be achieved through several synthetic routes. One common method involves the aldol condensation of 2,6-dimethylbenzaldehyde with 3-methylbutanal under basic conditions. The reaction typically requires a strong base such as sodium hydroxide or potassium hydroxide and is carried out at elevated temperatures to facilitate the formation of the enal product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and optimized reaction conditions can further enhance the production process, making it more cost-effective and scalable.
Análisis De Reacciones Químicas
Types of Reactions
5-(2,6-Dimethylphenyl)-3-methylpent-2-enal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the enal group to an alcohol or alkane.
Substitution: Electrophilic aromatic substitution reactions can occur on the dimethylphenyl ring, introducing various substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are used under acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Halogenated or nitrated derivatives of the dimethylphenyl ring.
Aplicaciones Científicas De Investigación
5-(2,6-Dimethylphenyl)-3-methylpent-2-enal has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 5-(2,6-Dimethylphenyl)-3-methylpent-2-enal involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. Its effects are mediated through the formation of covalent bonds with target molecules, leading to changes in their structure and function.
Comparación Con Compuestos Similares
Similar Compounds
- 2,6-Dimethylphenyl isocyanate
- 2,6-Dimethylphenyl isothiocyanate
- 2,6-Dimethylphenyl isocyanide
Uniqueness
5-(2,6-Dimethylphenyl)-3-methylpent-2-enal is unique due to its specific structural features, which confer distinct reactivity and properties compared to other similar compounds. Its enal group allows for a variety of chemical transformations, making it a versatile intermediate in organic synthesis.
Propiedades
Número CAS |
832713-01-6 |
|---|---|
Fórmula molecular |
C14H18O |
Peso molecular |
202.29 g/mol |
Nombre IUPAC |
5-(2,6-dimethylphenyl)-3-methylpent-2-enal |
InChI |
InChI=1S/C14H18O/c1-11(9-10-15)7-8-14-12(2)5-4-6-13(14)3/h4-6,9-10H,7-8H2,1-3H3 |
Clave InChI |
CJEMDMBMLVGZGV-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=CC=C1)C)CCC(=CC=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




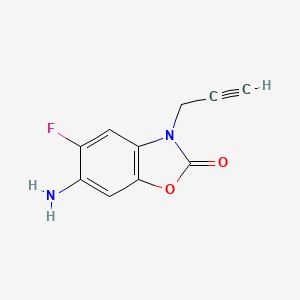

![3,3-Diethyl-5-[2-(morpholin-4-yl)ethyl]oxolan-2-one](/img/structure/B14220434.png)
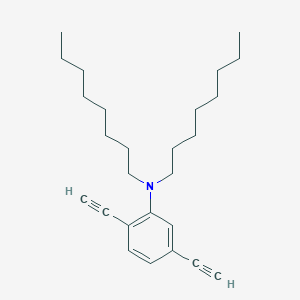
![1-{[(5-Bromopentyl)oxy]methyl}pyrene](/img/structure/B14220437.png)

![Methanesulfonamide, N-[5-(methylamino)-2-thiazolyl]-](/img/structure/B14220449.png)
![6-[(2-hydroxyacetyl)amino]-N-phenylhexanamide](/img/structure/B14220462.png)
